2,2-Dimethyl-6-oxohexanenitrile
Description
Properties
CAS No. |
1075243-57-0 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2,2-dimethyl-6-oxohexanenitrile |
InChI |
InChI=1S/C8H13NO/c1-8(2,7-9)5-3-4-6-10/h6H,3-5H2,1-2H3 |
InChI Key |
CVFKOSIAQANSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC=O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Substituent Effects
(a) 6-Aminohexanenitrile (C₆H₁₂N₂)
- Structure: Linear hexanenitrile with an amino (-NH₂) group at position 6 .
- Key Differences: The amino group introduces polarity and hydrogen-bonding capability, increasing solubility in polar solvents compared to the oxo group in 2,2-Dimethyl-6-oxohexanenitrile. Reactivity diverges significantly: the amino group facilitates nucleophilic substitution or condensation reactions, whereas the oxo group enables keto-enol tautomerism or Grignard additions.
- Molecular Weight : 112.17 g/mol (lighter due to fewer carbons and absence of methyl groups) .
(b) 4-(2-Oxocyclohexyl)butanenitrile (C₁₀H₁₅NO)
- Structure : Butanenitrile linked to a 2-oxocyclohexyl ring .
- Key Differences :
- The cyclic oxo group imposes steric constraints and ring strain, reducing conformational flexibility compared to the linear this compound.
- Cyclohexyl ketones are prone to ring-opening reactions under acidic conditions, whereas linear ketones like 6-oxohexanenitrile derivatives may undergo aldol condensations.
(c) 2-Chloro-6-methylbenzonitrile (C₈H₆ClN)
- Structure : Aromatic nitrile with chloro (-Cl) and methyl (-CH₃) groups at positions 2 and 6, respectively .
- Key Differences :
- The aromatic ring enhances stability and resonance effects, contrasting with the aliphatic chain of this compound.
- Chlorine’s electronegativity directs electrophilic substitution reactions on the benzene ring, unlike the aliphatic ketone’s reactivity.
Oxo Group Position and Chain Length
(a) Ethyl 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoate (C₁₆H₁₆F₆O₃)
- Structure: Ethyl ester with a 6-oxohexanoate chain and electron-withdrawing trifluoromethyl groups .
- Key Differences :
- The ester group (-COOEt) increases hydrophobicity compared to nitriles.
- Trifluoromethyl groups enhance metabolic stability in pharmaceutical contexts, whereas 2,2-dimethyl substituents in the target compound may improve steric hindrance.
(b) 3-(2,6-Dioxocyclohexyl)propanenitrile (C₉H₁₁NO₂)
- Structure : Propanenitrile attached to a 2,6-dioxocyclohexane ring .
- The shorter chain (three carbons vs. six in the target compound) limits applications in long-chain polymer synthesis.
Data Table: Comparative Analysis of Key Compounds
*Calculated based on inferred structures where direct data is unavailable.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 2,2-Dimethyl-6-oxohexanenitrile?
Methodological Answer:
A common approach involves esterification followed by nitrile formation . For example, starting with a keto-ester precursor (e.g., 2,2-dimethyl-6-oxohexanoate), the ester group can be converted to a nitrile via a nucleophilic substitution reaction using cyanide sources (e.g., NaCN or KCN) under anhydrous conditions . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile product, with monitoring via TLC. Yield optimization may require controlled temperature (0–5°C) to minimize side reactions.
Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer:
- NMR : The keto group (δ ~2.1–2.5 ppm in H NMR; δ ~205–215 ppm in C NMR) and nitrile (δ ~120–125 ppm in C NMR) are diagnostic. The geminal dimethyl groups appear as a singlet (δ ~1.1–1.3 ppm, H NMR) .
- IR : Strong absorption bands for C≡N (~2240 cm) and C=O (~1700 cm).
- MS : Molecular ion peak ([M]) at m/z 153 (CHNO), with fragmentation patterns reflecting loss of CO (m/z 125) and CH groups.
Advanced: What mechanistic insights are critical for studying the reactivity of this compound in nucleophilic additions?
Methodological Answer:
The electron-withdrawing nitrile and keto groups activate the α-carbon for nucleophilic attack. Kinetic studies (e.g., using Grignard reagents or hydride donors) can elucidate steric effects from the dimethyl groups. Density Functional Theory (DFT) simulations help model transition states and regioselectivity, particularly for competing reaction pathways at the α- vs. γ-positions .
Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?
Methodological Answer:
Discrepancies often arise from purity issues or polymorphism . To resolve:
- Validate purity via HPLC (>98%) and DSC (to detect polymorphs).
- Replicate experiments under controlled conditions (e.g., solvent-free crystallization vs. solvent-mediated methods) .
- Compare computational predictions (e.g., COSMO-RS for solubility) with empirical data to identify outliers .
Advanced: What computational strategies are effective for predicting the bioactivity or environmental fate of this compound?
Methodological Answer:
- QSAR models : Train using datasets of structurally similar nitriles to predict toxicity or biodegradability.
- Molecular docking : Screen against enzyme targets (e.g., cytochrome P450) to assess metabolic pathways.
- MD simulations : Study solvent interactions (e.g., water/octanol partitioning) to estimate environmental persistence .
Advanced: How do solvent effects influence the compound’s stability in catalytic hydrogenation or hydrolysis reactions?
Methodological Answer:
- Hydrogenation : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., MeOH) may protonate the nitrile, reducing reactivity.
- Hydrolysis : Acidic conditions (HSO, HO) convert the nitrile to a carboxylic acid, but competing keto-group hydration requires pH control (pH 3–4) .
Advanced: What methodologies are suitable for resolving enantiomeric impurities in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases.
- Kinetic resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during derivatization .
Advanced: How can degradation pathways (e.g., photolysis, hydrolysis) be systematically analyzed for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
